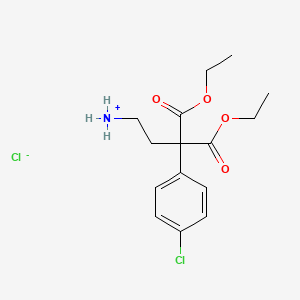
1,4-Bis(1-adamantyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(1-adamantyl)piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with two adamantyl groups at the 1 and 4 positions, and it is commonly used in research settings The adamantyl groups are derived from adamantane, a bulky and rigid hydrocarbon structure, which imparts unique properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-adamantyl)piperazine dihydrochloride typically involves the reaction of adamantylamine with piperazine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(1-adamantyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl groups can lead to the formation of adamantanone derivatives, while substitution reactions can yield various substituted piperazine compounds.
Aplicaciones Científicas De Investigación
1,4-Bis(1-adamantyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(1-adamantyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The adamantyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-adamantyl)piperazine: A similar compound with one adamantyl group attached to the piperazine ring.
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: Another adamantyl-substituted compound with a different heterocyclic core.
1,4-Bis[alpha-(4-chlorophenyl)benzyl]piperazine dihydrochloride: A piperazine derivative with different substituents.
Uniqueness
1,4-Bis(1-adamantyl)piperazine dihydrochloride is unique due to the presence of two adamantyl groups, which impart distinct steric and electronic properties. These properties can enhance the compound’s stability, binding affinity, and selectivity in various applications, making it a valuable tool in scientific research.
Propiedades
Número CAS |
62936-28-1 |
|---|---|
Fórmula molecular |
C24H40Cl2N2 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
1,4-bis(1-adamantyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C24H38N2.2ClH/c1-2-26(24-14-20-8-21(15-24)10-22(9-20)16-24)4-3-25(1)23-11-17-5-18(12-23)7-19(6-17)13-23;;/h17-22H,1-16H2;2*1H |
Clave InChI |
RPAQSIHNHCGLHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)

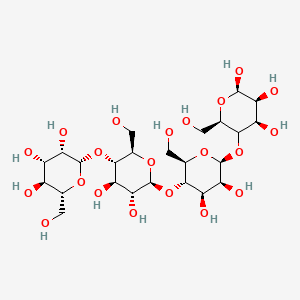
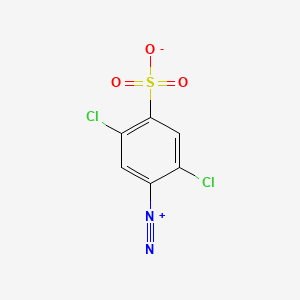
![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)

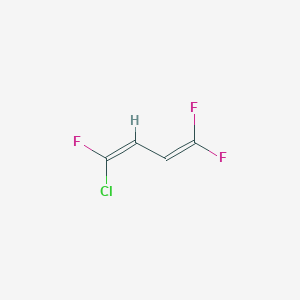
![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)
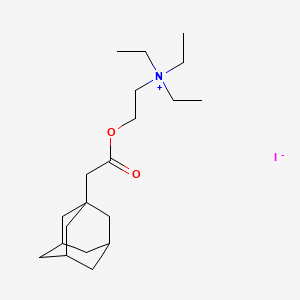

![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)
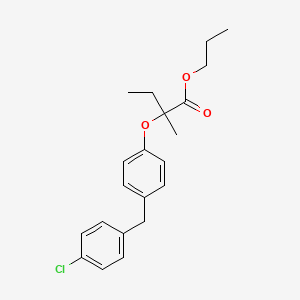
![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
